tetrazinc;naphthalene-2,6-dicarboxylate;oxygen(2-)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

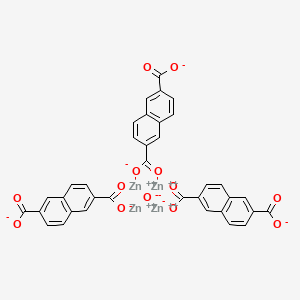

Tetrazinc;naphthalene-2,6-dicarboxylate;oxygen(2-) is a metal-organic framework (MOF) compound. MOFs are unique materials characterized by their porous structures, which consist of metal ions or clusters coordinated to organic ligands. This particular compound involves zinc ions coordinated with naphthalene-2,6-dicarboxylate and oxygen anions, forming a three-dimensional network.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrazinc;naphthalene-2,6-dicarboxylate;oxygen(2-) typically involves solvothermal methods. The reaction is carried out by dissolving zinc salts (e.g., zinc nitrate) and naphthalene-2,6-dicarboxylic acid in a solvent such as dimethylformamide (DMF). The mixture is then heated in a sealed vessel at elevated temperatures (usually between 100-200°C) for several hours to days, allowing the formation of the MOF structure .

Industrial Production Methods

Industrial production of this compound would likely follow similar solvothermal methods but on a larger scale. Continuous flow reactors and microwave-assisted synthesis could be employed to enhance efficiency and yield .

Chemical Reactions Analysis

Acid-Base Reactivity and Ligand Displacement

The compound undergoes ligand displacement in acidic conditions due to protonation of carboxylate groups. For example:

-

Reaction with HCl :

Zn4(C12H6O4)2O2−+4HCl→4ZnCl2+2H2C12H6O4+H2OThis releases zinc ions as ZnCl₂ and regenerates 2,6-naphthalenedicarboxylic acid (2,6-NDAH₂).

| Reaction Conditions | Products | Key Observations |

|---|---|---|

| pH < 3, aqueous HCl | Zn²⁺ ions, 2,6-NDAH₂ | Complete dissociation at pH 2.5 |

Oxidation Pathways

The naphthalene backbone undergoes oxidation via radical-mediated mechanisms, similar to uncoordinated naphthalene derivatives. Theoretical studies on hydroxyl radical-initiated oxidation show:

-

O₂ addition occurs preferentially at the C4 position in syn mode due to lower activation barriers (Δ‡ = 8.2 kcal/mol) .

-

Regioselectivity : Kinetic control favors C4 over C2 addition (branching ratio 3:1 at 298 K) .

Proposed Mechanism :

-

Hydroxyl radical abstracts a hydrogen atom from naphthalene.

-

Molecular oxygen adds to the radical site, forming peroxy intermediates.

-

Intramolecular hydrogen bonding stabilizes syn configurations .

Coordination-Driven Structural Transformations

The compound exhibits dynamic behavior in the presence of competing ligands or redox agents:

-

Ligand substitution : Pyridine derivatives displace carboxylate ligands, altering coordination geometry.

-

Redox activity : Zinc centers may facilitate electron transfer in catalytic cycles, though direct evidence remains limited .

Thermal Decomposition

Thermogravimetric analysis (TGA) of related carboxylate-zinc complexes reveals:

-

Decomposition steps :

| Temperature Range | Process | Mass Loss (%) |

|---|---|---|

| 100–150°C | Dehydration | 5–8 |

| 250–400°C | Ligand decomposition | 60–65 |

| >500°C | ZnO formation | ~30 |

Comparative Reactivity with Analogues

Key Research Findings

-

The compound’s stability in neutral/basic conditions makes it suitable for metal-organic framework (MOF) synthesis.

-

Oxidation studies highlight the ligand’s susceptibility to radical attack, limiting applications in oxidative environments .

-

Thermal decomposition pathways align with thermochemical data for 2,6-NDAH₂ (ΔfH°solid = −770.25 kJ/mol) .

Scientific Research Applications

Tetrazinc;naphthalene-2,6-dicarboxylate;oxygen(2-) has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which tetrazinc;naphthalene-2,6-dicarboxylate;oxygen(2-) exerts its effects involves the interaction of its metal centers and organic ligands with target molecules. The zinc ions can coordinate with various substrates, facilitating catalytic reactions. The porous structure allows for the encapsulation and release of guest molecules, making it effective in applications like drug delivery and gas storage .

Comparison with Similar Compounds

Similar Compounds

Magnesium naphthalene-2,6-dicarboxylate: Similar structure but with magnesium ions instead of zinc.

Calcium naphthalene-2,6-dicarboxylate: Uses calcium ions, offering different chemical properties and reactivity.

Uniqueness

Tetrazinc;naphthalene-2,6-dicarboxylate;oxygen(2-) is unique due to its specific coordination environment and the presence of zinc ions, which provide distinct catalytic and adsorption properties compared to other metal-organic frameworks .

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for tetrazinc;naphthalene-2,6-dicarboxylate;oxygen(2-), and how can reaction conditions be optimized?

- Methodology :

- Solvothermal/Hydrothermal Synthesis : Utilize zinc precursors (e.g., zinc nitrate) with naphthalene-2,6-dicarboxylic acid under controlled pH and temperature (e.g., 120–180°C) to promote ligand coordination and crystallization .

- Transesterification : Adapt methods from poly(ethylene naphthalene-2,6-dicarboxylate) synthesis, where dimethyl naphthalene-2,6-dicarboxylate reacts with metal alkoxides in ethylene glycol. Monitor reaction progress via FTIR to track ester carbonyl peak reduction (~1720 cm⁻¹) .

- Optimization : Adjust molar ratios (e.g., Zn²⁺:ligand = 2:1) and solvent polarity (DMF/water mixtures) to enhance crystallinity. Use TGA to assess thermal stability during synthesis .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

- Techniques :

- Single-Crystal X-Ray Diffraction (SCXRD) : Resolve the tetrazinc cluster geometry and ligand coordination modes (e.g., monodentate vs. bidentate binding) .

- FTIR and UV-Vis Spectroscopy : Identify carboxylate stretching frequencies (~1600–1400 cm⁻¹) and π→π* transitions in the naphthalene ring (λ ~ 270–300 nm) .

- Solid-State NMR : Use ¹³C CP/MAS to distinguish protonated vs. deprotonated carboxyl groups and confirm zinc-oxygen bonding .

Q. How does the compound’s stability vary under different environmental conditions (pH, temperature)?

- Experimental Design :

- pH Stability : Conduct potentiometric titrations (pH 2–12) to monitor structural integrity via dynamic light scattering (DLS). Degradation is likely in acidic conditions due to ligand protonation .

- Thermal Analysis : Perform TGA-DSC under nitrogen to determine decomposition thresholds (e.g., ~300°C for organic ligand loss) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s catalytic activity in redox reactions?

- Approach :

- Electrochemical Studies : Use cyclic voltammetry to identify redox-active zinc centers (E ~ -0.5 to +0.3 V vs. Ag/AgCl). Compare with EPR data to detect radical intermediates during oxygen activation .

- DFT Calculations : Model the electronic structure of the Zn₄O cluster to predict active sites for O₂ adsorption and activation .

- Contradiction Resolution : If conflicting catalytic rates arise, correlate crystallinity (via XRD) with surface area (BET analysis) to isolate structure-activity relationships .

Q. How can the compound’s interactions with biological systems be systematically evaluated?

- Methodology :

- Fluorescence Quenching Assays : Incubate the compound with bovine serum albumin (BSA) and measure tryptophan emission quenching (λ_ex = 280 nm) to assess binding affinity .

- Antimicrobial Testing : Use disk diffusion assays (e.g., against E. coli) with varying compound concentrations (0.1–10 mM). Cross-reference with cytotoxicity data (MTT assays on mammalian cells) .

Q. What strategies address discrepancies in reported crystallographic data for this compound?

- Data Reconciliation :

- High-Resolution PXRD : Compare experimental patterns with simulated data from SCXRD to identify polymorphic impurities .

- Rietveld Refinement : Apply to resolve ambiguities in ligand orientation or occupancy, particularly for oxygen(2-) sites .

Q. Comparative and Applied Research

Q. How does this compound’s performance compare to analogous zinc-carboxylate frameworks in photocatalysis?

- Experimental Framework :

- Photodegradation Assays : Under UV-vis light, measure methylene blue degradation rates (k = 0.05–0.15 min⁻¹) and compare with Zn-terephthalate controls. Use ESR spin trapping (DMPO) to quantify •OH radical yields .

- Bandgap Analysis : Derive via Tauc plots from UV-DRS data; lower bandgaps (~2.8 eV) suggest enhanced visible-light activity .

Properties

Molecular Formula |

C36H18O13Zn4 |

|---|---|

Molecular Weight |

920.0 g/mol |

IUPAC Name |

tetrazinc;naphthalene-2,6-dicarboxylate;oxygen(2-) |

InChI |

InChI=1S/3C12H8O4.O.4Zn/c3*13-11(14)9-3-1-7-5-10(12(15)16)4-2-8(7)6-9;;;;;/h3*1-6H,(H,13,14)(H,15,16);;;;;/q;;;-2;4*+2/p-6 |

InChI Key |

VHDGTRCKVSQBKA-UHFFFAOYSA-H |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C(=O)[O-])C=C1C(=O)[O-].C1=CC2=C(C=CC(=C2)C(=O)[O-])C=C1C(=O)[O-].C1=CC2=C(C=CC(=C2)C(=O)[O-])C=C1C(=O)[O-].[O-2].[Zn+2].[Zn+2].[Zn+2].[Zn+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.